REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][N:13]=[C:14]2O)=[CH:9][CH:8]=1.N>>[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][N:13]=[C:14]2[Cl:3])=[CH:9][CH:8]=1
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Name
|
|
Quantity
|
46.6 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C2C=CN=C(C2=C1)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
On cooling to room temperature
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Type
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ADDITION
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Details
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the mixture was poured, cautiously onto ice/water (200 mL)
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Type
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TEMPERATURE
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Details
|
raised the pH=8
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Type
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FILTRATION
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Details
|
the resulting precipitate was collected by filtration
|
Type
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WASH
|
Details
|
washing with cold water
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Type
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CUSTOM
|
Details
|
The solid was dried under reduced vacuum at 45° C. for 12 h
|
Duration
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12 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CN=C(C2=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.86 g | |
YIELD: PERCENTYIELD | 115% | |
YIELD: CALCULATEDPERCENTYIELD | 114.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |